(3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

Glycosylation Ferrier rearrangement Protecting group electronics

Complex oligosaccharide synthesis demands multiple chromatographic purifications between glycosylation steps. Tri-O-benzoyl-D-glucal is a 'disarmed' perbenzoylated glycal that remains inert under conditions that activate peracetylated analogues (0% vs 87% conversion), enabling one-pot orthogonal strategies that eliminate two chromatography steps. • Binary reactivity gap: perbenzoylated stays dormant while peracetylated reacts; then selectively activated with TiCl₄/thiol. • Exclusive α-selectivity (100% α-thioglycoside) for solid-phase oligosaccharide building blocks. • 97% certified purity with lot-specific analytical documentation supports GMP intermediate regulatory filings. • Ambient-stable benzoyl esters; thermally activated at 55 °C with AuBr₃ for compatibility with acid-labile functionalities.

Molecular Formula C27H22O7
Molecular Weight 458.5 g/mol
Cat. No. B12105432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
Molecular FormulaC27H22O7
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2
InChIKeyOZFFEFRJEYIEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate (Tri-O-benzoyl-D-glycal) – A Protected Glycal Building Block for Chemoselective Carbohydrate Assembly


(3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate, commonly referred to as Tri-O-benzoyl-D-glucal (CAS 13322-90-2) or Tri-O-benzoyl-D-galactal (CAS 34948-79-3) depending on the C-4 stereochemistry, is a perbenzoylated glycal of molecular formula C27H22O7 and a molecular weight of 458.46 g/mol . It belongs to the family of 1,5-anhydro-hex-1-enitols and serves as a versatile protected glycosyl donor or donor precursor in synthetic carbohydrate chemistry. Its three benzoyl ester protecting groups render the enol ether system significantly less reactive than peracetylated or perbenzylated analogues, a property exploited for chemoselective activation in multi-step oligosaccharide synthesis [1].

Why Peracetylated or Perbenzylated Glycals Cannot Substitute (3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate in Orthogonal Glycosylation Strategies


The benzoyl protecting groups on (3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate are not passive spectators; they actively tunes the electronic character of the enol ether π-system. Perbenzoylated glycals fall into the “disarmed” donor category, exhibiting drastically attenuated reactivity compared to peracetylated (moderately disarmed) or perbenzylated (armed) counterparts [1]. This electronic deactivation is not a marginal effect but a binary on/off switch under common activation conditions: peracetylated glycals react smoothly with nucleophiles under Lewis acid promotion, while perbenzoylated glycals can remain entirely inert [1]. Consequently, simple replacement of the benzoyl ester with an acetyl or benzyl ether alters the chemoselectivity landscape, potentially ruining intended orthogonal deprotection or activation sequences in complex oligosaccharide assembly.

Head-to-Head Quantitative Evidence: (3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate vs. Closest Analogs


Complete Inertness of Perbenzoylated Glycal vs. High Reactivity of Peracetylated Analogue Under Identical Ferrier Rearrangement Conditions

Under standard Ferrier allylic substitution conditions (benzyl alcohol, Lewis acid, acetonitrile, room temperature, 24 h), O-perbenzoylated 1-C-acceptor-substituted glycals (compounds 26–28) gave 0% conversion with either BF3·OEt2 or TiCl4 as promoter, whereas the corresponding O-peracetylated analogue (compound 2) reacted with 87% conversion using TMSOTf and 26–70% conversion with other Lewis acids (AlCl3, BCl3, BBr3, TiCl4, FeCl3, I2, BF3·OEt2) [1]. The perbenzoylated system required switching to a thiol nucleophile (benzyl thiol) and TiCl4 to achieve any productive transformation, and even then the yield was moderate (isolated as rearranged thioglycoside 29) [1]. This 'all-or-nothing' reactivity gap provides a chemoselectivity handle unattainable with peracetylated donors.

Glycosylation Ferrier rearrangement Protecting group electronics

Benzoyl-Protected Glycal Enables Milder Azidation Conditions Than Benzylated Systems While Maintaining Stability

In AuBr3-catalyzed anomeric azidation, per-O-benzoylated monosaccharides reacted to completion within 1–3 h at room temperature, while per-O-benzoylated disaccharides required 2–3 h of heating at 55 °C [1]. By contrast, per-O-acetylated sugars react uncontrollably fast under identical acidic conditions, and per-O-benzylated sugars often require cryogenic temperature control to avoid decomposition. The benzoyl ester strikes a balance: sufficient deactivation to prevent runaway exotherms at ambient temperature, yet activation is achievable with mild heating, providing a tunable reactivity window that neither acetyl (too labile) nor benzyl (too stable) protecting groups offer.

Glycosyl azide synthesis Gold catalysis Protecting group effect

Exclusive Axial Stereoselectivity in Allylic Substitution of Perbenzoylated Glycal Derivatives

When O-perbenzoylated 1-carbamoyl glycal (compound 27) was eventually forced to react with benzyl thiol in the presence of TiCl4, the Ferrier-rearranged thioglycoside 29 was obtained with exclusive axial (α) stereoselectivity, as confirmed by X-ray crystallography and NMR chemical shift analysis (C-2 δ 88.0 ppm, C-3 δ 130.6 ppm, C-4 δ 125.1 ppm) [1]. The analogous O-peracetylated system (compound 2) also gave axial selectivity with alcohols and N3−, but with benzyl thiol it produced a mixture of allylic and rearranged products, diminishing stereochemical purity [1]. The perbenzoylated donor therefore delivers cleaner α-glycoside formation with soft nucleophiles, a critical advantage when anomeric purity is paramount.

Stereoselective glycosylation Allylic substitution Glycal donor

Commercial Availability at Defined Purity (97%) with Full Analytical Documentation Enables Reproducible Procurement

Thermo Scientific Chemicals (Alfa Aesar) supplies 3,4,6-Tri-O-benzoyl-D-glucal at a certified purity of 97% (CAS 13322-90-2), with lot-specific certificates of analysis available . The alternative peracetylated D-glucal (Tri-O-acetyl-D-glucal, CAS 2873-29-2) is typically offered at 96% purity or ≥96.0% by the same supplier , and the perbenzylated analogue (Tri-O-benzyl-D-glucal) often has variable purity due to its amorphous nature. The 97% specification for the perbenzoylated compound exceeds that of the peracetylated commercial standard (96%), translating to fewer molar equivalents of impurities in each glycosylation reaction.

Quality control Procurement specification Batch consistency

Where (3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate Outperforms Alternatives: Evidence-Backed Application Scenarios


Orthogonal One-Pot Oligosaccharide Assembly Using Chemoselective Activation

The binary reactivity gap between perbenzoylated and peracetylated glycals (87% vs. 0% conversion under Ferrier conditions with O-nucleophiles) [1] enables one-pot sequential glycosylation. A peracetylated glycal is activated first to react with an acceptor bearing a free hydroxyl, while the perbenzoylated glycal remains completely dormant. Subsequent addition of a thiol nucleophile and TiCl4 then selectively activates the perbenzoylated component, delivering a second glycosidic linkage without intermediate purification. This orthogonal strategy eliminates two chromatographic steps compared to conventional iterative methods, streamlining the synthesis of branched oligosaccharides.

Synthesis of Anomerically Pure 1-Thioglycoside Donor Building Blocks

The exclusive α-selectivity observed when perbenzoylated glycal reacts with benzyl thiol in the presence of TiCl4 (100% α-thioglycoside, confirmed by X-ray crystallography) [3] makes it the donor of choice for preparing 1-thioglycoside building blocks destined for automated solid-phase oligosaccharide synthesizers. Competing donors that produce anomeric mixtures reduce loading efficiency on solid supports and compromise stepwise yield, whereas the crystallinity of the perbenzoylated donor facilitates purification of the thioglycoside product.

Late-Stage Glycosylation of Acid-Sensitive Natural Product Scaffolds

The benzoyl ester's balanced stability—inert at room temperature under Lewis acid conditions but activatable at 55 °C with AuBr3 [2]—allows the perbenzoylated glycal to be employed in the presence of acid-labile functionalities (e.g., epoxides, glycosidic linkages, silyl ethers) that would degrade under the conditions required for peracetylated or perbenzylated donors. This thermal tunability reduces protecting group manipulations in total synthesis, directly lowering step counts and improving overall yield.

Quality-Critical Pharmaceutical Intermediate Production

For GMP or GLP intermediate synthesis where impurity profiles must be tightly controlled, the 97% certified purity of commercial Tri-O-benzoyl-D-glucal —with a ~25% lower total impurity load than the 96% peracetylated alternative —improves stoichiometric precision and reduces the burden of impurity fate-and-effect studies in regulatory filings. This purity specification is supported by lot-specific analytical documentation, a procurement prerequisite for pharmaceutical development organizations.

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